molecular formula C9H8N2OS B15150553 1-Phenyl-5-sulfanylideneimidazolidin-2-one

1-Phenyl-5-sulfanylideneimidazolidin-2-one

Cat. No.: B15150553
M. Wt: 192.24 g/mol
InChI Key: VXVZIYLGHPAMAX-UHFFFAOYSA-N
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Description

1-Phenyl-5-sulfanylideneimidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a sulfanylidene group at position 5 of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-sulfanylideneimidazolidin-2-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired imidazolidinone compound . The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring efficient purification processes, and maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-sulfanylideneimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-Phenyl-5-sulfanylideneimidazolidin-2-one has found applications in various scientific research fields:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-sulfanylideneimidazolidin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-sulfanylideneimidazolidin-4-one
  • 5-Ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
  • 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

1-Phenyl-5-sulfanylideneimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group at position 5, as opposed to other positions, significantly influences its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-phenyl-5-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C9H8N2OS/c12-9-10-6-8(13)11(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)

InChI Key

VXVZIYLGHPAMAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)N(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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